molecular formula C17H19ClN2O B3078116 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride CAS No. 1049763-60-1

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride

Cat. No.: B3078116
CAS No.: 1049763-60-1
M. Wt: 302.8 g/mol
InChI Key: LFDCUPPILQFYAJ-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . The reaction conditions typically involve refluxing the reactants in acetic acid and hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride can be compared with other indole derivatives, such as:

These compounds share similar indole structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-5-phenoxy-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c1-12-15(9-10-18)16-11-14(7-8-17(16)19-12)20-13-5-3-2-4-6-13;/h2-8,11,19H,9-10,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDCUPPILQFYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC3=CC=CC=C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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